1-(2,4-Dimethylphenyl)imidazolidine-2-thione
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Overview
Description
1-(2,4-Dimethylphenyl)imidazolidine-2-thione is a heterocyclic compound that belongs to the class of imidazolidine-2-thiones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)imidazolidine-2-thione typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with ethylenediamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted imidazolidine-2-thione derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)imidazolidine-2-thione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The inhibition of these enzymes can disrupt essential metabolic pathways in microorganisms, leading to their death.
Comparison with Similar Compounds
Imidazole-2-thione: Similar in structure but with different substituents on the imidazole ring.
Thiohydantoin: Another sulfur-containing heterocycle with similar biological activities.
Uniqueness: 1-(2,4-Dimethylphenyl)imidazolidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and may improve its ability to penetrate biological membranes .
Properties
CAS No. |
211488-98-1 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-8-3-4-10(9(2)7-8)13-6-5-12-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
InChI Key |
WHVQPFAKODDWOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNC2=S)C |
Origin of Product |
United States |
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